2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)acetamide
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Overview
Description
The compound 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)acetamide is a synthetic chemical of interest due to its diverse applications in various scientific fields. Its structure comprises multiple functional groups, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step process involving the construction of both the pyrimidine and sulfamoyl phenyl acetamide moieties, followed by their coupling. Typically, the process starts with the preparation of the pyrimidine derivative through a series of condensation reactions. The intermediate is then reacted with a sulfamoyl phenyl acetic acid derivative under controlled conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the synthesis might involve a similar sequence but scaled up with optimizations for yield and purity. Batch reactions in large reactors, followed by purification through crystallization or chromatography, are common techniques. Control over reaction parameters like temperature, pH, and solvent choice is crucial to achieve high efficiency.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: The compound can undergo oxidation, especially at the methyl group attached to the pyrimidine ring.
Reduction: Reduction reactions can modify the carbonyl group within the pyrimidine moiety.
Substitution: Both electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: For oxidation, reagents such as potassium permanganate or chromium trioxide are used.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical for reduction.
Substitution Reagents: Halogenating agents, nucleophiles, and bases/acids under appropriate conditions facilitate substitution reactions.
Major Products Formed
The major products depend on the type of reaction. For instance, oxidation may yield a hydroxyl group at the methyl site, while reduction might convert the carbonyl to a hydroxyl group. Substitution reactions could introduce various functional groups like halides or amines.
Scientific Research Applications
Chemistry
Synthetic Chemistry: Used as an intermediate for synthesizing complex organic molecules.
Catalysis: Acts as a ligand in certain catalytic reactions, influencing the reaction pathways and efficiency.
Biology
Enzyme Inhibition: Potential inhibitor for enzymes involved in nucleotide synthesis.
Protein Binding: Studied for its interaction with proteins that could lead to new biochemical insights.
Medicine
Drug Development: Explored as a lead compound in developing drugs targeting cancer or inflammatory diseases.
Diagnostic Tools: Utilized in assays to detect enzyme activities or other biomarkers.
Industry
Agriculture: Possible use in developing agrochemicals for pest control.
Material Science: Employed in the creation of novel materials with specific electronic properties.
Mechanism of Action
The compound exerts its effects through several mechanisms:
Molecular Targets: Binds to specific enzymes or receptors, altering their activity.
Pathways Involved: Can influence signaling pathways, especially those related to nucleotide synthesis and metabolism.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylpyrimidin-2-yl)-N-phenylacetamide: Similar structure but lacks the sulfamoyl group.
N-(4-(Methylsulfamoyl)phenyl)acetamide: Lacks the pyrimidine ring but has a similar sulfamoyl-phenyl structure.
Highlighting Uniqueness
What sets 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)acetamide apart is its dual functional groups (pyrimidine and sulfamoyl phenyl acetamide), providing a unique set of properties that make it versatile in chemical synthesis, biological interactions, and industrial applications.
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Properties
IUPAC Name |
2-(4-methyl-6-oxopyrimidin-1-yl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O4S/c1-12-9-16(25)23(11-20-12)10-15(24)21-13-3-5-14(6-4-13)28(26,27)22-17-18-7-2-8-19-17/h2-9,11H,10H2,1H3,(H,21,24)(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBVVFTWESBDDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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